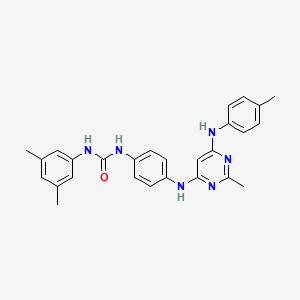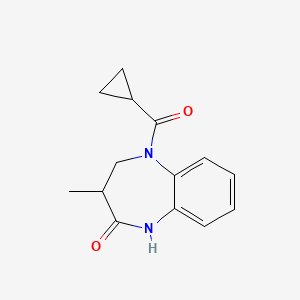![molecular formula C23H22N2O3S B11328058 N-[1H-indol-3-yl(thiophen-2-yl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide](/img/structure/B11328058.png)
N-[1H-indol-3-yl(thiophen-2-yl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1H-indol-3-il(tiofeno-2-il)metil]-2-(2-metoxifenoxi)-N-metilacetmida es un compuesto orgánico complejo que presenta un anillo de indol, un anillo de tiofeno y un grupo metoxifenoxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método común involucra el uso de N,N'-diciclohexilcarbodiimida (DCC) como agente deshidratante para facilitar la formación del enlace amida .
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucre rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo podría mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[1H-indol-3-il(tiofeno-2-il)metil]-2-(2-metoxifenoxi)-N-metilacetmida puede someterse a varias reacciones químicas, que incluyen:
Oxidación: Los anillos de indol y tiofeno pueden oxidarse bajo condiciones específicas.
Reducción: El compuesto puede reducirse para modificar los grupos funcionales.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Agentes halogenantes o nucleófilos como aminas y alcoholes.
Productos Principales
Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir quinonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-[1H-indol-3-il(tiofeno-2-il)metil]-2-(2-metoxifenoxi)-N-metilacetmida tiene varias aplicaciones en investigación científica:
Química: Usado como bloque de construcción para sintetizar moléculas más complejas.
Medicina: Investigado por su potencial como agente terapéutico debido a sus características estructurales únicas.
Industria: Usado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas
Mecanismo De Acción
El mecanismo de acción de N-[1H-indol-3-il(tiofeno-2-il)metil]-2-(2-metoxifenoxi)-N-metilacetmida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Los anillos de indol y tiofeno pueden participar en interacciones de apilamiento π-π, mientras que el grupo metoxifenoxi puede formar enlaces de hidrógeno con moléculas diana. Estas interacciones pueden modular la actividad del objetivo, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
N-[2-(1H-Indol-3-il)etil]-2-(4-isobutilfenil)propanamida: Estructura similar pero con diferentes sustituyentes en los anillos aromáticos.
2-(3-(hidroxímino)metil)-1H-indol-1-il)acetamida: Presenta un anillo de indol y un grupo acetamida pero carece de los grupos tiofeno y metoxifenoxi.
Unicidad
N-[1H-indol-3-il(tiofeno-2-il)metil]-2-(2-metoxifenoxi)-N-metilacetmida es única debido a la combinación de sus grupos indol, tiofeno y metoxifenoxi. Esta combinación imparte propiedades electrónicas y estéricas específicas que se pueden explotar en diversas aplicaciones, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo .
Propiedades
Fórmula molecular |
C23H22N2O3S |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
N-[1H-indol-3-yl(thiophen-2-yl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C23H22N2O3S/c1-25(22(26)15-28-20-11-6-5-10-19(20)27-2)23(21-12-7-13-29-21)17-14-24-18-9-4-3-8-16(17)18/h3-14,23-24H,15H2,1-2H3 |
Clave InChI |
UMXDHOYRZISANE-UHFFFAOYSA-N |
SMILES canónico |
CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11328003.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B11328008.png)
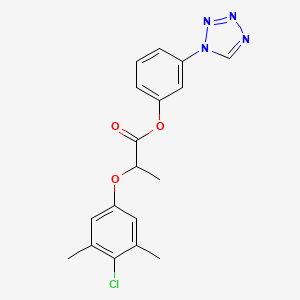
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11328019.png)
![5-(3-fluoro-4-methylphenyl)-3-(3-hydroxypropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328027.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11328034.png)
![Propan-2-yl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11328053.png)
![2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11328062.png)
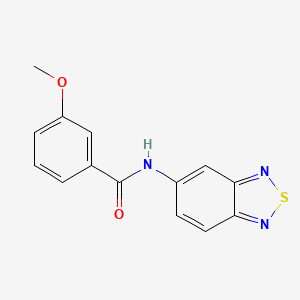
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11328072.png)
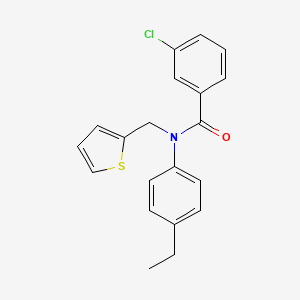
![N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-3-nitrobenzamide](/img/structure/B11328078.png)
